Carbonic anhydrase inhibitor 9
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Overview
Description
Carbonic anhydrase inhibitor 9 is a compound that targets carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH levels within cells and tissues. This enzyme is particularly overexpressed in hypoxic tumor cells, making it a significant target for cancer therapy . By inhibiting carbonic anhydrase IX, this compound helps to disrupt the pH balance in tumor cells, thereby inhibiting their growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 9 typically involves the use of various organic synthesis techniques. One common method includes the reaction of sulfonamide derivatives with specific aromatic or heterocyclic compounds under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using more efficient purification techniques. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced chromatographic methods to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitor 9 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Carbonic anhydrase inhibitor 9 has a wide range of scientific research applications, including:
Mechanism of Action
Carbonic anhydrase inhibitor 9 exerts its effects by binding to the active site of carbonic anhydrase IX, thereby inhibiting its enzymatic activity. This inhibition disrupts the pH balance within tumor cells, leading to a decrease in cell proliferation and an increase in cell death . The molecular targets include the zinc ion in the active site of the enzyme, and the pathways involved are related to pH regulation and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used primarily for glaucoma and epilepsy.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer renal side effects.
Uniqueness
Carbonic anhydrase inhibitor 9 is unique in its high specificity for carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumor cells. This specificity reduces off-target effects and enhances its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C22H20BrN5O4S |
---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-oxo-3-[2-(4-sulfamoylphenyl)hydrazinyl]-3H-indol-1-yl]acetamide |
InChI |
InChI=1S/C22H20BrN5O4S/c23-14-5-7-15(8-6-14)25-20(29)13-28-19-4-2-1-3-18(19)21(22(28)30)27-26-16-9-11-17(12-10-16)33(24,31)32/h1-12,21,26-27H,13H2,(H,25,29)(H2,24,31,32) |
InChI Key |
HTTLRFMEJPDHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)NNC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.